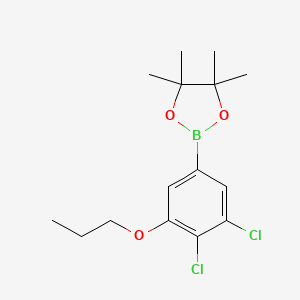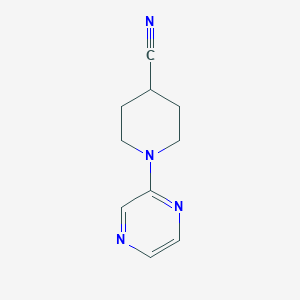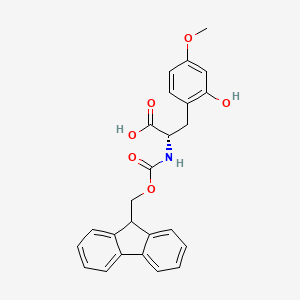
Lithium triisopropoxy(4-methoxypyridin-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of lithium triisopropoxy(4-methoxypyridin-2-yl)borate typically involves the reaction of 4-methoxypyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester . The general reaction scheme is as follows:
4-methoxypyridine+B(OiPr)3+Li→Lithium triisopropoxy(4-methoxypyridin-2-yl)borate
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Lithium triisopropoxy(4-methoxypyridin-2-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triisopropoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium triisopropoxy(4-methoxypyridin-2-yl)borate has several scientific research applications:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium triisopropoxy(4-methoxypyridin-2-yl)borate involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, for example, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Lithium triisopropoxy(4-methoxypyridin-2-yl)borate can be compared with other boron-containing compounds such as:
Lithium triisopropoxy(5-methoxypyridin-2-yl)borate: Similar in structure but with a different position of the methoxy group.
Lithium triisopropyl 2-(6-methoxypyridyl)borate: Another similar compound with variations in the pyridine ring substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
Propriétés
IUPAC Name |
lithium;(4-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)15-10-14(18-7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILUQEGXYZBIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CC(=C1)OC)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7971974.png)

![cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B7971999.png)








![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetate](/img/structure/B7972055.png)
